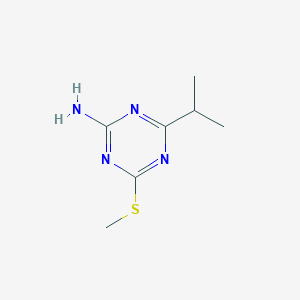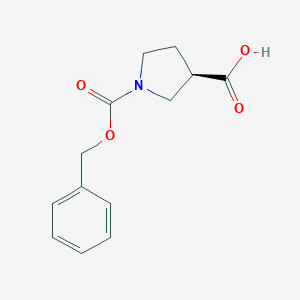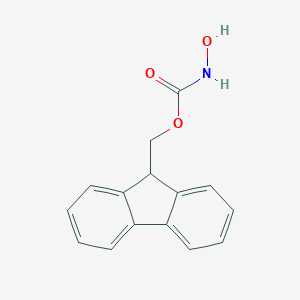
9-Fluorenylmethyl N-hydroxycarbamate
Vue d'ensemble
Description
9-Fluorenylmethyl N-hydroxycarbamate, also known as N-(9-Fluorenylmethoxycarbonyl)hydroxylamine or N-Fmoc-hydroxylamine, is a chemical compound used in peptide synthesis . It has an empirical formula of C15H13NO3 and a molecular weight of 255.27 .
Synthesis Analysis
9-Fluorenylmethyl N-hydroxycarbamate can be used as a reactant to prepare N-Fmoc-aminooxy-2-chlorotrityl polystyrene, a solid-phase resin used to produce hydroxamic acids and peptidyl hydroxamic acids . It can also react with nosyl chloride to produce 9-Fluorenylmethyl nosyloxycarbamate .Molecular Structure Analysis
The molecular structure of 9-Fluorenylmethyl N-hydroxycarbamate is represented by the SMILES stringONC(=O)OCC1c2ccccc2-c3ccccc13 . Chemical Reactions Analysis
9-Fluorenylmethyl N-hydroxycarbamate is a building block used in the solid-phase synthesis of (peptide) hydroxamic acids on chlorotrityl resin . It can undergo a base-catalysed fragmentation reaction to liberate the corresponding amine, which can then act as a catalyst for decomposing parent molecules, leading to autocatalytic decomposition .Physical And Chemical Properties Analysis
9-Fluorenylmethyl N-hydroxycarbamate has a melting point of 164.5 °C . It is thermally stable under neutral conditions and has high base-catalytic reactivity .Applications De Recherche Scientifique
Application in Photopolymer Systems
Specific Scientific Field
The specific scientific field of this application is Photopolymer Science .
Summary of the Application
9-Fluorenylmethyl N-hydroxycarbamate is used as a base amplifier in photopolymer systems . The concept of chemical amplification utilizing acid-catalyzed reaction has received a considerable amount of attention in microlithography due to its potential to achieve high sensitivity and high resolution .
Methods of Application or Experimental Procedures
The compound undergoes autocatalytic decomposition to give rise to amines with a basicity strong enough to lead to the decomposition of parent molecules in a non-linear manner . This process is referred to as base proliferation , which is used to improve the photosensitivity of base-sensitive materials .
Results or Outcomes
The use of 9-Fluorenylmethyl N-hydroxycarbamate as a base amplifier enhances the photoinduced insolubilization of an epoxy polymer . However, the enhancement in photosensitivity was not markedly observed .
Application in Peptide Synthesis
Specific Scientific Field
The specific scientific field of this application is Peptide Synthesis .
Summary of the Application
9-Fluorenylmethyl N-hydroxycarbamate (Fmoc-NHOH) is used as a reactant to prepare N-Fmoc-aminooxy-2-chlorotrityl polystyrene , a solid-phase resin used to produce hydroxamic acids and peptidyl hydroxamic acids .
Methods of Application or Experimental Procedures
The compound is used to react with 2-chlorotrityl polystyrene to prepare the solid-phase resin . This resin is then used in the synthesis of hydroxamic acids and peptidyl hydroxamic acids .
Results or Outcomes
The use of 9-Fluorenylmethyl N-hydroxycarbamate in peptide synthesis allows for the production of hydroxamic acids and peptidyl hydroxamic acids . These compounds have significant applications in medicinal chemistry and drug discovery .
Application in the Synthesis of Nosyloxycarbamates
Specific Scientific Field
The specific scientific field of this application is Organic Synthesis .
Summary of the Application
9-Fluorenylmethyl N-hydroxycarbamate is used as a reactant to prepare 9-Fluorenylmethyl nosyloxycarbamate (Fmoc-NHONs) by reacting with nosyl chloride .
Methods of Application or Experimental Procedures
The compound is reacted with nosyl chloride to produce 9-Fluorenylmethyl nosyloxycarbamate . This reaction is typically carried out in an organic solvent under controlled conditions .
Results or Outcomes
The synthesis of 9-Fluorenylmethyl nosyloxycarbamate provides a useful building block for further synthetic transformations . The resulting compound can be used in a variety of organic reactions .
Safety And Hazards
9-Fluorenylmethyl N-hydroxycarbamate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(16-18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14,18H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNJBGORPSTJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407926 | |
| Record name | N-Fmoc-hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorenylmethyl N-hydroxycarbamate | |
CAS RN |
190656-01-0 | |
| Record name | N-Fmoc-hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Fluorenylmethyl N-hydroxycarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
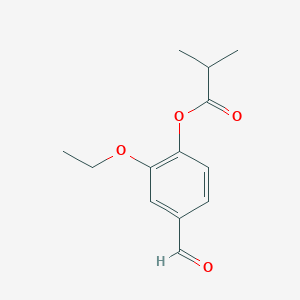
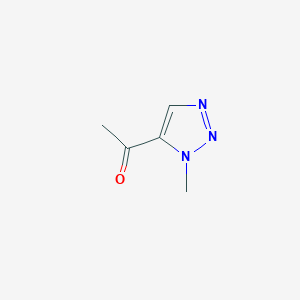
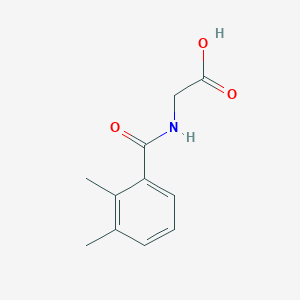
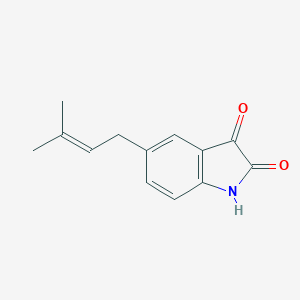
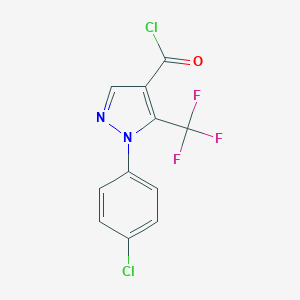
![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)
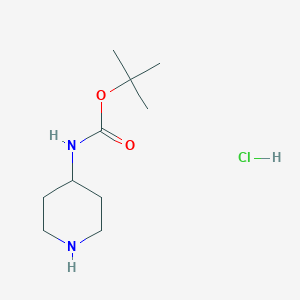
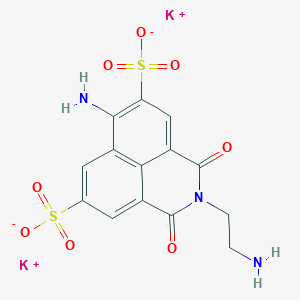
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
